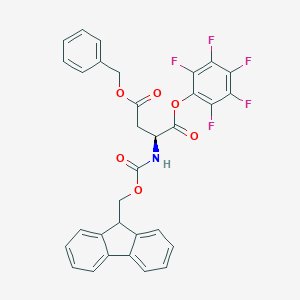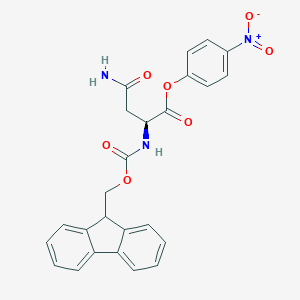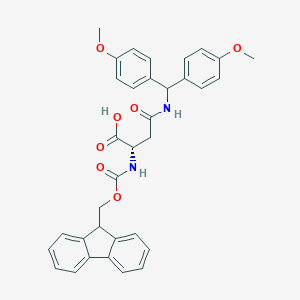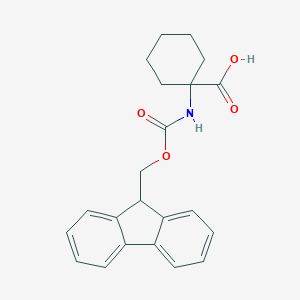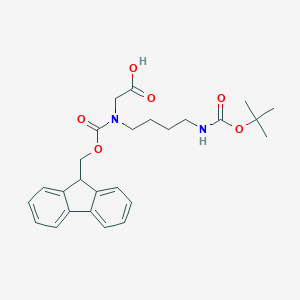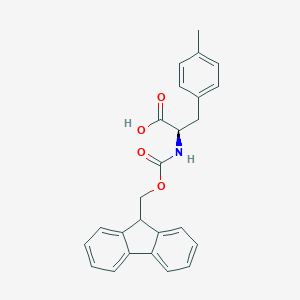
Fmoc-4-methyl-D-phenylalanine
Vue d'ensemble
Description
Fmoc-4-methyl-D-phenylalanine is a derivative of phenylalanine, an essential amino acid . It has a molecular formula of C25H23NO4 . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in peptide synthesis .
Synthesis Analysis
Fmoc-dipeptides, including Fmoc-4-methyl-D-phenylalanine, can be synthesized through self-assembly in aqueous media, forming supramolecular nanostructures and three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .Molecular Structure Analysis
Fmoc-4-methyl-D-phenylalanine contains a total of 56 bonds; 33 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-4-methyl-D-phenylalanine appears as a white powder . It has a melting point of 165 - 175 °C . The optical rotation is [a]20D = -31 ± 1 ° (C=1 in DMF) .Applications De Recherche Scientifique
Hydrogel Formation
- Scientific Field: Material Science
- Application Summary: Fmoc-4-methyl-D-phenylalanine can self-assemble to form biofunctional hydrogel materials in aqueous media . These hydrogels are formed by supramolecular nanostructures and their three-dimensional networks .
- Methods of Application: The self-assembly of Fmoc-dipeptides comprising α-methyl-L-phenylalanine is achieved by introducing methyl groups onto the carbons of the Fmoc-dipeptides . The position and number of these methyl groups influence the morphology of the supramolecular nanostructure and the hydrogel formation ability .
- Results or Outcomes: The study found that the self-assembly of these Fmoc-dipeptides could lead to the formation of various biofunctional materials .
Pharmaceutical Intermediate
- Scientific Field: Pharmaceuticals
- Application Summary: Fmoc-4-methyl-D-phenylalanine is used as a pharmaceutical intermediate .
Organic Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: Fmoc-4-methyl-D-phenylalanine is used as an important raw material and intermediate in organic synthesis .
Proteomics Research
- Scientific Field: Proteomics
- Application Summary: Fmoc-alpha-methyl-D-phenylalanine is a useful Fmoc protected phenylalanine derivative for proteomics research .
Hybrid Material Preparation
- Scientific Field: Material Science
- Application Summary: Fmoc-diphenylalanine, which includes Fmoc-4-methyl-D-phenylalanine, is a suitable building block for the preparation of hybrid materials . These materials have potential applications in different fields such as biomedical and industrial fields .
- Methods of Application: The research on novel materials with enhanced mechanical properties, stability, and biocompatibility has brought about the development of novel Fmoc-FF-based hybrid systems . In these systems, the ultra-short hydrogelator is combined with other entities such as polysaccharides, polymers, peptides, or organic molecules .
- Results or Outcomes: The structural features and the potential applications of these novel hybrid materials, with particular attention to tissue engineering, drug delivery, and catalysis, are described .
Peptide Synthesis
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLHLZHGQPDMJQ-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373223 | |
| Record name | Fmoc-4-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-methyl-D-phenylalanine | |
CAS RN |
204260-38-8 | |
| Record name | Fmoc-4-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-D-phenylalanine, N-FMOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



